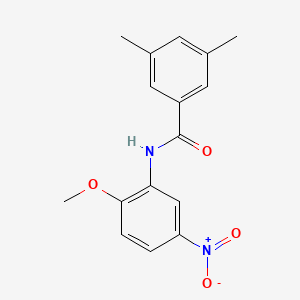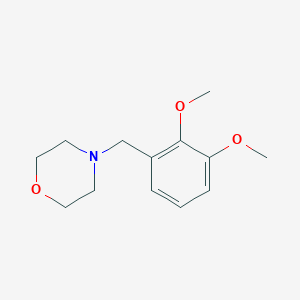
4-(2,3-dimethoxybenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dimethoxybenzyl)morpholine is an organic compound that features a morpholine ring substituted with a 2,3-dimethoxybenzyl group. Morpholine itself is a heterocyclic amine with both amine and ether functional groups, making it a versatile building block in organic synthesis . The 2,3-dimethoxybenzyl group adds additional functionality, making this compound of interest in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dimethoxybenzyl)morpholine typically involves the reaction of morpholine with 2,3-dimethoxybenzyl chloride under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the benzyl chloride, displacing the chloride ion and forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dimethoxybenzyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the morpholine ring or the benzyl group.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines or alcohols.
Aplicaciones Científicas De Investigación
4-(2,3-Dimethoxybenzyl)morpholine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dimethoxybenzyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring can act as a ligand, binding to specific sites on proteins and altering their activity. The 2,3-dimethoxybenzyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, morpholine, is widely used in organic synthesis and as a corrosion inhibitor.
4-Benzylmorpholine: Similar to 4-(2,3-dimethoxybenzyl)morpholine but lacks the methoxy groups, resulting in different chemical and biological properties.
2,3-Dimethoxybenzylamine: Contains the same benzyl group but with an amine instead of a morpholine ring.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the 2,3-dimethoxybenzyl group. This combination provides a distinct set of chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
4-[(2,3-dimethoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-15-12-5-3-4-11(13(12)16-2)10-14-6-8-17-9-7-14/h3-5H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZTZZWQFSJJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5757295.png)
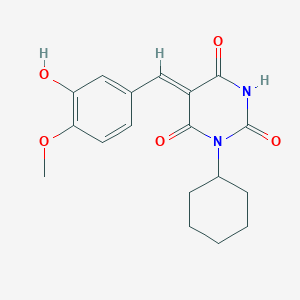
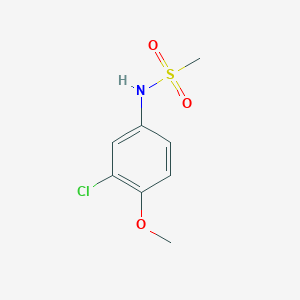
![3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5757312.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)
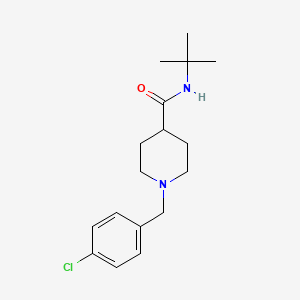
![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![4-methyl-3-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B5757333.png)
![N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5757339.png)
![4-[[4-(Trifluoromethoxy)phenyl]methyl]morpholine](/img/structure/B5757352.png)
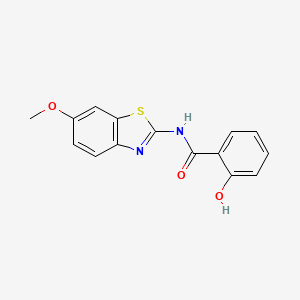
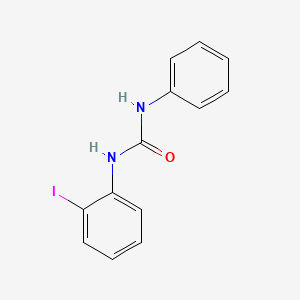
![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)
